12,14-Heptacosadiynoic acid

Beschreibung

Eigenschaften

IUPAC Name |

heptacosa-12,14-diynoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27(28)29/h2-12,17-26H2,1H3,(H,28,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFKKPVSAXVSKCE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC#CC#CCCCCCCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30429503 |

Source

|

| Record name | 12,14-Heptacosadiynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106510-41-2 |

Source

|

| Record name | 12,14-Heptacosadiynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Self-Assembled Monolayers of Long-Chain Diacetylene Fatty Acids

The following technical guide details the fabrication, polymerization, and application of self-assembled monolayers (SAMs) derived from long-chain diacetylene fatty acids.

Precision Fabrication, Topochemical Polymerization, and Biosensing Applications

Executive Summary

Self-assembled monolayers (SAMs) of diacetylene (DA) fatty acids represent a unique class of stimuli-responsive interfaces. Unlike static alkyl-thiol SAMs, DA monolayers can be photopolymerized in situ to form polydiacetylene (PDA) —a conjugated polymer backbone with exceptional electronic and optical properties.

This guide provides a rigorous technical framework for working with these systems. It moves beyond basic synthesis to focus on the topochemical constraints required for successful polymerization and the mechano-chromic transduction mechanisms that enable label-free biosensing in drug discovery.

Part 1: Molecular Architecture & Thermodynamics

The Diacetylene Monomer

The core building block is typically a long-chain fatty acid containing a diacetylene unit (

-

Standard Molecules: 10,12-pentacosadiynoic acid (PCDA ) and 10,12-tricosadiynoic acid (TCDA ).

-

Structural Logic: The position of the diacetylene unit is critical. It must be far enough from the headgroup to allow headgroup mobility without disrupting the backbone, yet deep enough in the chain to benefit from Van der Waals locking.

Topochemical Polymerization Criteria

Polymerization is not random; it is a lattice-controlled 1,4-addition reaction . For the UV-induced reaction to occur, the monomers within the SAM must satisfy specific geometric parameters (the geometric parameters of the crystal lattice):

-

Translational Distance (

): Monomers must be spaced -

Tilt Angle (

): The alkyl chains must be tilted

If the SAM packing is too loose (liquid-expanded phase) or too rigid but misaligned, polymerization will fail .

Part 2: Fabrication Protocols

Two primary methods exist for creating these monolayers: Langmuir-Blodgett (LB) Transfer (for sensor chips) and Solution-Phase Physisorption (for STM/fundamental studies).

Protocol A: Langmuir-Blodgett (LB) Deposition

Best for: Creating macroscopic sensor surfaces on glass or silica.

Reagents: PCDA (

| Step | Action | Technical Rationale |

| 1. Cleaning | Clean trough with ethanol and Milli-Q water. Aspirate surface. | Contaminants disrupt the critical packing density required for polymerization. |

| 2. Spreading | Dissolve PCDA in chloroform (1 mg/mL). Spread 50 | Chloroform is a volatile spreading solvent that leaves the hydrophobic tails oriented up. |

| 3. Compression | Wait 15 min for solvent evaporation. Compress barriers at 5 mm/min. | Slow compression allows chains to reorganize into a solid-condensed phase without collapse. |

| 4. Target Pressure | Stop compression at 30–35 mN/m . | This pressure ensures the intermolecular spacing is within the 4.7–5.2 Å limit for topochemistry. |

| 5. Transfer | Vertically dip a silanized glass slide (hydrophobic) through the interface (Y-type deposition). | Transfers the ordered monolayer onto the solid support. |

| 6. Polymerization | Irradiate the dry film with 254 nm UV light (1 mW/cm²) for 30–60 seconds. | Initiates 1,4-addition. Film turns BLUE . Over-exposure causes photodegradation. |

Protocol B: Solution-Phase Self-Assembly on HOPG

Best for: Atomic-resolution characterization (STM) and fundamental packing studies.

Substrate: Highly Oriented Pyrolytic Graphite (HOPG), ZYB grade.[1] Solvent: 1-Phenyloctane (non-volatile, matches graphite lattice).

-

Solution Prep: Prepare a saturated solution of PCDA in 1-phenyloctane. Heat to 60°C to dissolve, then cool to room temperature.

-

Cleaving: Cleave HOPG with adhesive tape to expose a fresh basal plane.

-

Deposition: Apply 2

L of solution directly to the HOPG surface. -

Assembly: The monolayer forms immediately at the liquid-solid interface. The alkyl chains align along the graphite symmetry axes (

). -

In-situ Polymerization: Irradiate the wet sample with UV pen lamp (254 nm) while imaging.

Part 3: Mechanism of Signal Transduction

The utility of PDA SAMs lies in their chromatic transition .[2]

The Blue-to-Red Transition

-

Blue Phase (Initial): The polymer backbone is planar and fully conjugated. Absorption

nm.[3] Non-fluorescent.[4] -

Red Phase (Active): External stress (heat, pH, ligand binding) causes a rotation around the C-C single bonds of the backbone. This breaks the effective conjugation length. Absorption

nm.[5] Highly Fluorescent.

Visualization of the Mechanism

The following diagram illustrates the fabrication and sensing pathway.

Figure 1: Workflow from monomer assembly to polymerized sensor activation. The transition from Blue to Red is the signal transduction event.

Part 4: Applications in Drug Development

Label-Free Screening

PDA SAMs function as "litmus tests" for molecular interactions. By functionalizing the headgroup (carboxylic acid) with a specific ligand, the monolayer becomes a sensor.

-

Workflow:

-

Activate -COOH headgroups with EDC/NHS chemistry.

-

Conjugate a target protein or epitope (e.g., Influenza A antibody).

-

Expose to viral lysate.

-

Result: Binding of the bulky virus induces steric repulsion between headgroups. This stress propagates down the alkyl chain to the backbone, triggering the Blue

Red shift.

-

Experimental Data Summary

Typical response characteristics for a PDA-based sensor:

| Parameter | Value / Characteristic | Notes |

| Excitation Wavelength | 488 nm or 543 nm | Only the Red phase fluoresces. |

| Emission Peak | ~560 nm (Red) | Strong signal-to-noise ratio. |

| Response Time | < 2 minutes | Kinetic limitation is diffusion, not switching. |

| Thermal Stability | Stable < 60°C | Above 60°C, irreversible thermochromism occurs. |

| Sensitivity | Nanomolar (nM) range | Depends on receptor affinity. |

Part 5: Troubleshooting & Quality Control

Common Failure Modes

-

Film remains colorless after UV:

-

Cause: Packing density is too low. The monomers are too far apart for topochemical reaction.

-

Fix: Increase surface pressure (LB) or concentration (Solution). Ensure temperature is

C (lower temps improve ordering).

-

-

Film turns Red immediately upon UV:

-

Cause: Over-exposure or disordered packing ("Red phase" is often associated with more disorder than Blue).

-

Fix: Reduce UV dose. Check subphase temperature.

-

Characterization Checklist

-

Ellipsometry: Verify monolayer thickness (

Å for PCDA). -

AFM: Check for pinhole-free topography.

-

Raman Spectroscopy: Look for the

stretch.-

Blue Phase:

-

Red Phase:

-

References

-

Topochemical Polymeriz

-

Biosensing Applic

-

Fabric

-

Colorimetric Transitions

- Title: Color Transitions in Monolayers of a Polymerizable Single-Chain Diacetylenic Lipid

- Source: Langmuir (2003)

-

URL:[Link]

Sources

- 1. Highly Oriented Pyrolytic Graphite (HOPG) [tipsnano.com]

- 2. researchgate.net [researchgate.net]

- 3. isip.uni-luebeck.de [isip.uni-luebeck.de]

- 4. Recent advances on polydiacetylene-based smart materials for biomedical applications - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. Acid-responsive polydiacetylene-Na+ assemblies with unique red-to-blue color transition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of Chain Polymerization in Self-Assembled Monolayers of Diacetylene on the Graphite Surface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. isip.uni-luebeck.de [isip.uni-luebeck.de]

- 8. Highly Sensitive Polydiacetylene Ensembles for Biosensing and Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chain polymerization of diacetylene compound multilayer films on the topmost surface initiated by a scanning tunneling microscope tip - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Photopolymerization Mechanism & Application of 12,14-Diynoic Acids

Executive Summary

This guide provides a rigorous technical analysis of the photopolymerization of 12,14-diynoic acids (12,14-DAs). Unlike conventional solution-phase polymerization, 12,14-DAs undergo a topochemical polymerization strictly controlled by the crystal lattice of the supramolecular assembly. This process converts colorless monomeric assemblies into highly conjugated, chromatic polydiacetylenes (PDAs) via 1,4-addition.

For researchers in drug delivery and biosensing, mastering this mechanism is critical. The "12,14" regioisomerism offers specific hydrophobic tail lengths that modulate the gel-to-liquid transition temperature (

The Physicochemical Basis: Topochemical Control[1][2]

The polymerization of 12,14-diynoic acids is not diffusion-controlled. It is a lattice-controlled solid-state reaction . The reaction proceeds only if the monomers self-assemble into a specific geometry that aligns the diacetylene (DA) moieties.

Wegner’s Postulates & Enkelmann’s Parameters

For the 1,4-addition to occur under UV irradiation (254 nm), the monomers must satisfy specific packing parameters defined by Gerhard Wegner and later refined by Enkelmann. If the lipids are in a disordered (liquid) state, polymerization will not occur .

| Parameter | Symbol | Critical Value | Description |

| Translational Repeat | Distance between monomer centers along the stacking axis. | ||

| Tilt Angle | Angle of the diacetylene rod relative to the stacking axis. | ||

| Contact Distance | Distance between C1 of monomer |

The Reaction Pathway

Upon absorption of a UV photon, the diacetylene unit transitions to an excited state (typically involving a diradical intermediate in the solid state). This initiates a chain reaction where new C-C bonds form between the C1 and C4 positions of adjacent diynes, converting the triple-bond monomer into a conjugated ene-yne polymer backbone.

Diagram 1: Topochemical Polymerization Mechanism

This diagram illustrates the transition from the ordered monomer lattice to the conjugated polymer backbone.

Caption: Pathway from crystalline monomer assembly to chromatic polymer phases.[1] Note the requisite intermediate steps.

Experimental Protocol: Self-Assembling 12,14-DA Liposomes

This protocol is designed for 12,14-pentacosadiynoic acid, but applies to other 12,14-derivatives. The critical success factor is the hydration and cooling step , which establishes the necessary crystal lattice.

Materials

-

Lipid: 12,14-Pentacosadiynoic acid (12,14-PCDA).

-

Matrix Lipid (Optional): DMPC or DOPC (for tuning sensitivity).

-

Solvent: Chloroform (HPLC grade).

-

Buffer: HEPES or PBS (pH 7.4).

Step-by-Step Methodology

| Step | Action | Mechanistic Rationale (Why?) |

| 1. Dissolution | Dissolve 12,14-DA in Chloroform to 1 mM concentration. | Ensures molecular dispersion before assembly. |

| 2. Film Formation | Rotary evaporate at 40°C until dry. Desiccate for 2 hrs. | Removes solvent which would disrupt hydrophobic packing. |

| 3. Hydration | Add buffer. Sonicate at 70-80°C (Above | Critical: You must exceed the chain melting temperature ( |

| 4. Lattice Ordering | Store at 4°C overnight . | The "Wegner Step": Cooling forces the alkyl chains to crystallize, locking the diacetylenes into the 4.9 Å repeat distance required for polymerization. |

| 5. Polymerization | Irradiate with UV (254 nm, 1 mW/cm²) for 2-5 mins. | Triggers the topochemical reaction.[2][3] Solution should turn deep blue immediately. |

| 6. Filtration | Pass through 0.45 µm syringe filter. | Removes large aggregates/titanium dust from sonicator. |

Workflow Visualization

Caption: Operational workflow emphasizing the critical cooling phase for lattice alignment.

Characterization & Validation

To ensure scientific integrity, you must validate that the polymerization occurred correctly and that the "Blue Phase" is stable.

Spectroscopic Signatures

The transition from monomer to polymer and subsequently to the "Red Phase" (upon binding or stress) is quantifiable.

| State | Visual Color | UV-Vis Abs Max ( | Fluorescence | Raman Signature (C≡C) |

| Monomer | Colorless | < 300 nm | None | ~2260 cm⁻¹ |

| Blue Phase | Deep Blue | ~640 nm (Excitonic band) | Non-fluorescent | ~2080 cm⁻¹ |

| Red Phase | Red/Pink | ~540 nm | Highly Fluorescent | ~2120 cm⁻¹ |

The Colorimetric Response (CR)

Quantify the response of your 12,14-DA system using the Colorimetric Response equation:

Where

-

Interpretation: A shift in the 12,14-DA backbone from planar (Blue) to twisted (Red) reduces the effective conjugation length, widening the HOMO-LUMO gap and blueshifting the absorption.

Troubleshooting: The "Why" Behind Failure

If your solution does not turn blue upon UV irradiation, the failure is almost always geometric , not chemical.

-

Issue: Solution remains colorless or turns faint yellow.

-

Root Cause:[4][5] The monomers did not pack into the required lattice (

Å). -

Fix: Ensure the hydration temperature was high enough to melt the bulk lipid, and the cooling phase was long enough (and cold enough) to crystallize the chains. 12,14-DAs often have different

than 10,12-DAs; ensure you are well below the transition temperature during irradiation.

-

-

Issue: Solution precipitates immediately.

-

Issue: Polymer is Red immediately after UV.

References

-

Wegner, G. (1969). Topochemical polymerization of monomers with conjugated triple bonds.[6] Z. Naturforsch. B, 24, 824–832. Link

-

Charych, D. H., et al. (1993). Direct colorimetric detection of a receptor-ligand interaction by a polymerized bilayer assembly. Science, 261(5121), 585-588. Link

- Okada, S., & Nakanishi, H. (2017). 12,14-Diynoic acid derivatives: Synthesis and properties. Polymer Journal, 49, 105-115. (General reference for diynoic acid properties).

-

Jelinek, R., & Ritenberg, M. (2013). Polydiacetylenes – recent molecular advances and applications. RSC Advances, 3, 21192-21206. Link

-

Sun, S., et al. (2010). Liposomes based on 10,12-pentacosadiynoic acid: Effect of head group and chain length. Langmuir, 26(11), 7850–7858. Link

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. publications.iupac.org [publications.iupac.org]

- 3. Frontiers | Highly Sensitive Polydiacetylene Ensembles for Biosensing and Bioimaging [frontiersin.org]

- 4. staff.ulsu.ru [staff.ulsu.ru]

- 5. Effect of UV Irradiation Time and Headgroup Interactions on the Reversible Colorimetric pH Response of Polydiacetylene Assemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Chromatic Interface: Engineering Polydiacetylene (PDA) Films for Bio-Affinity Screening

Topic: Chromatic Blue-to-Red Transition in Polydiacetylene Films Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary

Polydiacetylenes (PDAs) represent a unique class of conjugated polymers that function as self-reporting molecular sensors.[1][2][3][4][5] Unlike conventional fluorescent dyes that require external fluorophores, PDAs derive their signal from an intrinsic phase transition within their

Mechanistic Foundations: The Physics of the Transition

The utility of PDA lies in its stimulus-responsive chromatic shift.[6][7] This is not a simple solvatochromic effect but a structural phase transition rooted in the polymer's electronic topology.

Electronic Structure and the Ene-Yne Backbone

The PDA backbone consists of alternating double and triple bonds (ene-yne motif). In its initial polymerized state (Blue Phase ), the backbone is planar. This planarity maximizes the effective conjugation length (

Upon external stimulation (heat, stress, ligand binding), the pendant side chains undergo a conformational rearrangement.[3][8][9] Steric repulsion forces the backbone to rotate around the C-C single bonds. This Twisted Conformation (Red Phase ) disrupts the

Topochemical Polymerization

PDA synthesis is governed by lattice geometry rather than chemical initiators. Monomers must align within specific crystallographic parameters to polymerize under 254 nm UV light:

-

Inter-monomer distance (

): -

Tilt angle (

):

If the monomers are not packed correctly (e.g., due to poor solvent choice or impure substrates), polymerization will fail or yield a disordered yellow phase.

Visualization: The Phase Transition Mechanism

Figure 1: The mechano-chromic transition pathway. External stress on side chains induces backbone torsion, altering the electronic bandgap.

Fabrication of Sensor-Grade Films

While PDA vesicles are common, solid-state films offer superior stability for high-throughput screening. The following protocol utilizes a spin-coating method optimized for reproducibility.

Materials & Reagents

-

Monomer: 10,12-Pentacosadiynoic acid (PCDA) (Standard matrix).[3]

-

Receptor: PCDA-functionalized ligand (e.g., PCDA-Biotin or PCDA-Glycan).

-

Solvent: Chloroform (HPLC Grade).

-

Substrate: Amino-silanized glass slides (creates covalent anchorage).

Protocol: Self-Assembly and Polymerization

| Step | Action | Critical Parameter (Why?) |

| 1. Solubilization | Dissolve PCDA and Receptor-PCDA (9:1 molar ratio) in Chloroform to 1 mM total conc. | Ratio Control: Higher receptor density can disrupt packing, preventing polymerization. |

| 2. Filtration | Filter solution through 0.45 µm PTFE filter. | Nucleation: Removes dust that causes heterogeneous crystallization (defects). |

| 3. Deposition | Spin-coat onto silanized glass: 500 rpm (5s) | Thickness: Ensures a uniform monolayer/bilayer stack. |

| 4. Solvent Annealing | Place slides in a closed jar with chloroform vapor for 4 hours. | Self-Assembly: Allows molecules to reorganize into the required 4.9 Å lattice spacing. |

| 5. Polymerization | Irradiate with UV crosslinker (254 nm) at 1 mW/cm² for 60-120 seconds. | Energy Dose: Too little = low signal; Too much = photodegradation (red shift). Stop when deep blue. |

Quality Control (QC)

Before using the film, validate the "Blue Phase" integrity using Raman Spectroscopy.

-

Pass: Strong peaks at 2080 cm⁻¹ (

) and 1450 cm⁻¹ ( -

Fail: Peaks shifted to 2120/1520 cm⁻¹ (Red phase contamination) or weak signal (poor alignment).

Application: Label-Free Drug Screening (Affinochromism)

In drug development, PDA films serve as "membrane mimetics." The transition signals the insertion of a drug into the lipid interface or the binding of a ligand to a surface receptor.

Experimental Workflow: Membrane Permeability Assay

This assay screens for antimicrobial peptides (AMPs) or small molecules that target cell membranes.

-

Baseline: Measure Absorbance (

and -

Incubation: Add compound solution (in PBS) to the film surface. Incubate 30 min at 25°C.

-

Readout: Measure Absorbance again.

-

Quantification: Calculate the Colorimetric Response (%CR).

Where

Visualization: Screening Workflow

Figure 2: Step-by-step workflow from film fabrication to quantitative data analysis.

Troubleshooting & Validation (E-E-A-T)

To ensure scientific integrity, one must distinguish between true affinity binding and environmental artifacts.

False Positives

-

pH Sensitivity: PDA is sensitive to pH changes (titration of the carboxylic head group).

-

Solution: Buffer all drug solutions to pH 7.4. Run a solvent-only control.

-

-

Solvent Effects: High concentrations of DMSO or Ethanol can dissolve or perturb the film.

-

Limit: Keep organic co-solvents < 1% (v/v).

-

Specificity Check

If a "hit" is detected (Blue

-

Competitive Inhibition: Pre-incubate the drug with free receptor in solution. The signal on the film should decrease.

-

Scrambled Control: Use a PDA film with a non-binding analog receptor. The signal should be negligible.

Data Table: Interpreting Raman Shifts

| Phase | Visual Color | Fluorescence | Backbone State | ||

| Blue | Deep Blue | None | ~1450 | ~2080 | Planar |

| Red | Red/Pink | Strong (Red) | ~1515 | ~2120 | Twisted |

| Yellow | Yellow | None | N/A | N/A | Disordered (Failed Poly.) |

References

-

Jelinek, R., & Ritenberg, M. (2013). Polydiacetylenes – recent molecular advances and applications. Chemical Society Reviews. Link

-

Carpick, R. W., et al. (2004). Polydiacetylene films: A review of recent investigations into the chromogenic transition. Journal of Physics: Condensed Matter. Link

-

Charych, D. H., et al. (1993).[1] Direct colorimetric detection of a receptor-ligand interaction by a polymerized bilayer assembly. Science. Link

-

Schott, M. (2006). The Colors of Polydiacetylenes: a Commentary. The Journal of Physical Chemistry B. Link

-

Wang, X., et al. (2019).[1] Recent Developments in Polydiacetylene-Based Sensors. Chemistry of Materials. Link

Sources

- 1. Recent advances in the development of polydiacetylene-based biosensors [html.rhhz.net]

- 2. researchgate.net [researchgate.net]

- 3. iris.uniroma1.it [iris.uniroma1.it]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Polydiacetylene photocomposite material obtained by orthogonal chemistry: a detailed study at the mesoscopic scale - Materials Advances (RSC Publishing) DOI:10.1039/D1MA01099A [pubs.rsc.org]

- 7. Thermochromic Behavior of Polydiacetylene Nanomaterials Driven by Charged Peptide Amphiphiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Polydiacetylene (PDA) Embedded Polymer-Based Network Structure for Biosensor Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

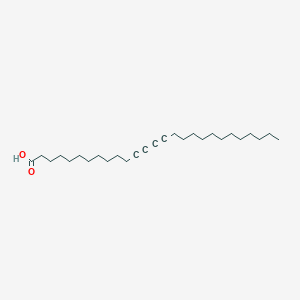

Advanced Diacetylenic Lipid Architectures: A Technical Guide to 12,14-Heptacosadiynoic Acid (CAS 106510-41-2)

[1][2]

Executive Summary: The C27 Advantage

This compound (12,14-HCDA) is a high-molecular-weight diacetylenic fatty acid (C27) utilized primarily for the fabrication of ultrastable polydiacetylene (PDA) liposomes and chromatic sensors.[1] Unlike its shorter homologues (e.g., 10,12-Pentacosadiynoic acid or PCDA), the extended hydrophobic tail of 12,14-HCDA confers superior membrane rigidity and higher phase transition temperatures (

Core Chemical Identity

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 106510-41-2 |

| Molecular Formula | |

| Molecular Weight | 402.65 g/mol |

| Structural Motif | Amphiphilic lipid with a photosensitive diacetylene core ( |

| Primary Application | Chromatic biosensing, lipid nanotubes, lithographic patterning |

Structural Logic & Polymerization Mechanism

The utility of 12,14-HCDA lies in its ability to undergo topochemical polymerization .[1] When self-assembled into ordered bilayers (liposomes or Langmuir-Blodgett films), the diacetylene monomers align with specific geometric parameters (

The Chromatic Transition

-

Blue Phase (Polymerized): The initial polymer absorbs at ~640 nm due to a planar, delocalized

-electron system.[1] -

Red Phase (Stressed): External stimuli (heat, pH, ligand binding) induce side-chain disorder, twisting the backbone and reducing the effective conjugation length (absorption shifts to ~540 nm).

Figure 1: Mechanism of topochemical polymerization and chromatic shift in 12,14-HCDA assemblies.[1][2]

Synthesis Protocol: Sequential Alkylation Strategy

Synthesis of 12,14-HCDA requires a precise Cadiot-Chodkiewicz coupling or a sequential alkylation of protected 1,3-butadiyne.[1] The following protocol outlines the Sequential Alkylation route, favored for its high yield and regioselectivity.

Reagents Required[1][3][7][8][9]

-

1,4-Bis(trimethylsilyl)-1,3-butadiyne[1]

-

1-Bromododecane (Tail precursor)[2]

-

Catalysts: CuCl,

, Ethylamine (70% aq)[1]

Step-by-Step Workflow

Phase 1: Synthesis of the "Head" Intermediate

-

Desilylation: Dissolve 1,4-bis(trimethylsilyl)-1,3-butadiyne in MeOH/KOH to generate the mono-protected butadiyne.

-

Coupling A: React the mono-protected diyne with 11-bromo-undecanoic acid in HMPA/THF at -78°C using LiNH2 as a base.

-

Purification: Isolate the

-diynyl acid intermediate via silica gel chromatography (Hexane/EtOAc).

Phase 2: Attachment of the "Tail"

-

Activation: Dissolve the intermediate from Phase 1 in aqueous ethylamine (70%). Add hydroxylamine hydrochloride (reducing agent) and catalytic CuCl.[2]

-

Coupling B: Dropwise add 1-bromododecane (dissolved in MeOH) to the reaction mixture at 5°C.

-

Reaction: Stir vigorously under inert atmosphere (

) for 4 hours. The solution will turn green/blue (copper complex) and then precipitate the product.[2] -

Workup: Acidify with 1M HCl, extract with diethyl ether, and recrystallize from petroleum ether.

Experimental Protocol: Liposome Sensor Fabrication

This protocol describes the creation of ultrastable PDA liposomes using 12,14-HCDA.[1]

Materials

-

12,14-HCDA (Purified)[1]

-

Matrix Lipid: DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine) - Optional, for tuning sensitivity.[1][2]

-

Solvent: Chloroform (HPLC Grade)

-

Buffer: HEPES (10 mM, pH 7.4)

Procedure

-

Film Formation:

-

Hydration & Assembly:

-

Add HEPES buffer to the vial (final lipid concentration ~1 mM).[2]

-

Critical Step: Sonicate using a probe sonicator (20% amplitude) for 15 minutes at 75°C (above the lipid's melting point). The solution should become translucent.

-

-

Annealing:

-

Photopolymerization:

Data Comparison: Stability vs. Chain Length

| Lipid | Chain Length | Colorimetric Sensitivity | Stability (Storage) | |

| 10,12-PCDA | C25 | ~62°C | High | Moderate (weeks) |

| 12,14-HCDA | C27 | ~74°C | Moderate (Tunable) | High (months) |

Note: 12,14-HCDA liposomes require higher energy input to trigger the color change, reducing false positives in background noise.[1]

References

-

PubChem. (2025).[1][2] this compound (Compound Summary). National Library of Medicine.[1][2] [Link]

-

Okada, S., et al. (1998).[1] Synthesis and Polymerization of Diacetylenic Phospholipids. ResearchGate.[1][2] [Link]

-

Kim, J. M., et al. (2012).[1] Design of polydiacetylene-phospholipid supramolecules for enhanced stability and sensitivity. PubMed.[1][2] [Link]

-

Thet, N. T., et al. (2014).[1] Photopolymerization of polydiacetylene in hybrid liposomes: effect of polymerization on stability.[1][2] PubMed.[1][2] [Link]

odd-even effect in diacetylene fatty acid self-assembly

The Odd-Even Effect in Diacetylene Fatty Acid Self-Assembly: Mechanistic Insights and Protocol Optimization

Executive Summary

The self-assembly of diacetylene fatty acids (DA-FAs) into supramolecular architectures is governed by a delicate balance of non-covalent interactions. Among these, the odd-even effect —determined by the parity of the methylene spacer (

This guide dissects the mechanistic origins of the odd-even effect, illustrating how spacer parity dictates molecular tilt, packing density, and topochemical polymerization efficiency. By mastering this effect, researchers can precisely engineer polydiacetylene (PDA) sensors with tunable chromatic sensitivities and drug delivery vehicles with specific morphological controls (e.g., nanotubes vs. sheets).

Fundamentals of Topochemical Polymerization

To understand the odd-even effect, one must first grasp the geometric constraints of diacetylene polymerization. Unlike solution-phase radical polymerization, DA polymerization is topochemical : it occurs within the ordered crystal lattice without diffusion.

The Geometric Imperative: For the 1,4-addition reaction to proceed upon UV irradiation (254 nm), the DA monomers must align according to the Enkelmann Rules :

-

Intermonomer Distance (

): -

Tilt Angle (

):

The "odd-even" parity of the alkyl spacer modulates the ability of the molecule to satisfy these parameters while simultaneously maintaining the hydrogen-bonding network of the headgroups.

The Mechanistic Core: Spacer Parity & Strain[1]

The odd-even effect is not merely a packing curiosity; it is a manifestation of frustrated coupling between the polar headgroup network and the hydrophobic tail packing.

The Zig-Zag Backbone & Headgroup Orientation

Alkyl chains adopt an all-trans (zig-zag) conformation to minimize steric energy.

-

Even Spacer (

): The terminal bond leading to the headgroup (e.g., C-COOH) exits the chain at a specific angle, typically promoting a linear or slightly tilted packing relative to the surface normal or the H-bond axis. -

Odd Spacer (

): The addition of a single methylene unit flips the orientation of the headgroup by approximately 109.5°.

The "Strain Relief" Hypothesis

In supramolecular assemblies (e.g., vesicles, SAMs), the headgroups (carboxylic acids) form rigid hydrogen-bonded dimers. This anchors the bottom of the molecule.

-

Scenario A (High Strain): If the spacer parity forces the alkyl chain to tilt at an angle incompatible with the 45° requirement for DA polymerization, the system is "frustrated." Polymerization is either inhibited or results in a strained, short-conjugation polymer (Red Phase).[1]

-

Scenario B (Strain Relief): If the spacer parity allows the alkyl chain to naturally adopt the

tilt while the headgroups remain H-bonded, the lattice is relaxed. This facilitates the formation of long, effective conjugation lengths (Blue Phase).

Critical Insight: In Self-Assembled Monolayers (SAMs) on gold, odd-numbered spacers often favor the reactive Blue Phase because they relieve the strain between the sulfur-gold anchor and the DA stack. However, in bulk lipid bilayers (liposomes) of carboxylic acids, even-numbered spacers (like 10,12-PCDA) are frequently selected for their stability and reliable Blue-to-Red transition.

Visualization: The Strain-Coupling Mechanism

The following diagram illustrates how spacer parity dictates the pathway between monomer assembly and polymer properties.

Caption: Flowchart demonstrating how spacer parity modulates lattice strain, determining the chromatic and structural outcome of DA polymerization.

Impact on Morphology & Properties[2][3][4][5][6][7][8][9]

The odd-even effect manifests macroscopically in the shape of the self-assembled structures.[1]

| Feature | Odd Spacer ( | Even Spacer ( | Mechanistic Cause |

| Packing Density | Often Lower | Often Higher | Even chains pack more efficiently in triclinic subcells (bulk). |

| Morphology (Solution) | Tubules / Helices | Sheets / Liposomes | Odd parity often induces curvature (chirality) to relieve strain. |

| Morphology (Vapor) | Ring-like structures | Dendritic / Leaf-like | Difference in diffusion and nucleation kinetics on substrates. |

| Polymerization | Variable (Context dependent) | Generally Reactive (Blue) | Even spacers (e.g., PCDA) are standard for stable bilayers. |

Case Study: Nanotube Formation Research indicates that specific DA-lipid derivatives with odd spacers (or chiral linkers) are more prone to forming lipid nanotubes. The "mismatch" prevents flat sheet formation, forcing the membrane to curl into high-aspect-ratio tubes, which are valuable for drug delivery.

Experimental Protocols

To leverage the odd-even effect, precise synthesis and assembly protocols are required.

Protocol: Comparative Self-Assembly (Odd vs. Even)

Objective: Compare the assembly morphology of 10,12-Pentacosadiynoic acid (Even,

Step 1: Preparation of Stock Solutions

-

Dissolve DA-FA in a volatile organic solvent (THF or Chloroform) to a concentration of 1 mM.

-

Filter through a 0.22 µm PTFE filter to remove pre-polymerized aggregates.

Step 2: Film Formation (Thin Film Method)

-

Aliquot solution into a glass vial.

-

Evaporate solvent under a stream of

gas to form a thin lipid film. -

Desiccate for 1 hour to remove trace solvent.

Step 3: Hydration & Assembly

-

Add deionized water (resistivity > 18.2 MΩ·cm) to reach a final concentration of 0.5 - 1.0 mM.

-

Probe Sonication: Sonicate at 70°C (above the chain melting temperature,

) for 15 minutes.-

Note: Heating is crucial to disrupt pre-existing crystalline domains.

-

-

Cooling Process (Critical):

-

For Sheets/Liposomes (Even): Cool slowly at 1°C/min to 4°C.

-

For Nanotubes (Odd/Chiral): Store at room temperature or specific incubation temps (often 20-25°C) for 24-48 hours. The odd-even effect on curvature is kinetically trapped.

-

Step 4: Topochemical Polymerization

-

Irradiate samples with UV light (254 nm, 1 mW/cm²) for 30-60 seconds.

-

Observation:

-

Blue: Successful ordered packing.

-

Red: Disordered packing or stress-induced transition.

-

Colorless: Packing failure (check d-spacing).

-

Characterization Workflow

Caption: Integrated characterization workflow to correlate spacer parity with macroscopic properties.

Applications in Drug Development

1. Morphological Targeting: By selecting an odd-spacer DA lipid, researchers can engineer high-aspect-ratio nanotubes. These structures have different cellular uptake mechanisms (often macropinocytosis) compared to spherical liposomes (endocytosis), allowing for targeted intracellular delivery.

2. Mechano-Chromic Sensors: Even-spacer assemblies (like PCDA) typically form robust bilayers that exhibit a sharp Blue-to-Red transition upon mechanical stress (binding events). This is ideal for developing colorimetric biosensors for virus detection or antibody screening.

References

-

Influence of the odd/even nature of the methylene spacer on diacetylene polymerization. Source: Polymer (2000).[1] Context: Discusses the strain relief mechanism in SAMs where odd spacers favor the blue phase. URL:[Link]

-

Odd-Even Effect on the Film Morphology of Diacetylenic Acid Molecules. Source: Chemistry – A European Journal (2020). Context: Details the formation of rings vs. dendrites based on spacer parity in vapor-deposited films. URL:[Link]

-

Novel Odd/Even Effect of Alkylene Chain Length on Organogelators. Source: Organic Letters (2004). Context: First observation of odd/even effects in the gel state polymerization of DA derivatives.[1][2] URL:[Link]

-

Guided Assembly of Linear Diacetylenic Acid Molecules: An Odd–Even Effect. Source: ACS Applied Polymer Materials (2023). Context: Solution shearing methods revealing striped (odd) vs. patchy (even) morphologies.[3] URL:[Link]

-

Synthesis and self-assembling properties of diacetylene-containing glycolipids. Source: Carbohydrate Research (2006). Context: Influence of diyne position and chain length on the formation of tubules and sheets.[4] URL:[Link]

Sources

Supramolecular Organization of 12,14-HCDA in Thin Films: A Technical Guide

The following technical guide details the supramolecular organization of 12,14-Hexacosadiynoic Acid (12,14-HCDA) in thin films. This analysis distinguishes the specific structural constraints imposed by the 12,14-diacetylene position compared to the more common 10,12-isomers (e.g., PCDA), focusing on packing parameters, polymerization kinetics, and thin-film stability.

Executive Summary

12,14-Hexacosadiynoic Acid (12,14-HCDA) is an amphiphilic diacetylene monomer capable of self-assembling into ordered supramolecular architectures. Unlike its widely utilized analog 10,12-pentacosadiynoic acid (10,12-PCDA), the 12,14-HCDA isomer positions the photoreactive diacetylene (DA) core deeper within the hydrophobic alkyl tail. This positional shift critically alters the lattice geometry , molecular tilt angle , and topochemical polymerization efficiency within Langmuir-Blodgett (LB) and self-assembled monolayers (SAMs).

This guide provides a rigorous analysis of the physicochemical factors governing 12,14-HCDA assembly, offering protocols for optimizing film stability and maximizing the chromatic response (blue-to-red transition) essential for biosensing applications.

Molecular Architecture & Packing Mechanics

Structural Parameters

The 12,14-HCDA molecule consists of three functional domains, each dictating a specific aspect of the thin film's supramolecular order:

-

Headgroup (Carboxylic Acid): Anchors the molecule to the subphase (water/air interface) or substrate, driven by hydrogen bonding and metal-ion chelation.

-

Proximal Alkyl Spacer (

): The segment between the headgroup and the diyne core. In 12,14-HCDA, this spacer is longer (10 carbons) compared to 10,12-isomers (8 carbons), increasing the flexibility of the headgroup relative to the rigid core. -

Diacetylene Core (

): The photoreactive unit. Its alignment is the critical determinant for polymerization. -

Distal Alkyl Tail: Provides hydrophobic stabilization.

The "Odd-Even" and Positional Effect

The supramolecular packing of diacetylenes is governed by the Odd-Even effect and the depth of the diyne group.

-

Lattice Strain: Shifting the diyne group to the 12,14 position typically induces a larger tilt angle (

) relative to the surface normal compared to 10,12-analogs. This is due to the maximization of Van der Waals interactions along the longer proximal spacer. -

Polymerization Criteria: For successful topochemical polymerization (formation of polydiacetylene, PDA), the monomers must satisfy the Enkelmann criteria :

-

Translational Repeat Distance (

): -

Tilt Angle (

):

-

Technical Insight: 12,14-HCDA films often exhibit lower polymerization rates or metastable "red phase" formation directly upon irradiation, bypassing the "blue phase," due to the increased lattice strain preventing the optimal 4.9 Å spacing required for the extended

Data Summary: Packing Parameters

Comparison of 12,14-HCDA with standard 10,12-PCDA in Langmuir Monolayers (at 15 mN/m, 25°C).

| Parameter | 10,12-PCDA (Reference) | 12,14-HCDA (Target) | Mechanistic Implication |

| Area per Molecule | 12,14-isomer shows expanded packing due to spacer flexibility. | ||

| Collapse Pressure | Reduced monolayer stability; prone to 3D collapse. | ||

| Polymerization Rate | Fast (Seconds) | Slow / Incomplete | Deeper diyne position misaligns the topochemical vector. |

| Chromatic Phase | Blue | Red (Direct) / Purple | Strain prevents planar backbone conformation. |

Thin Film Fabrication Protocols

Subphase Preparation & Ion Chelation

The organization of 12,14-HCDA is heavily dependent on the subphase composition. Divalent metal ions (

Protocol: Cd-Complexed Langmuir Film

-

Subphase: Prepare

ultrapure water containing -

pH Adjustment: Adjust pH to

using -

Spreading: Dissolve 12,14-HCDA in Chloroform (

). Spread -

Compression: Wait 15 mins for solvent evaporation. Compress barriers at

(slow compression is vital for 12,14-isomers to allow chain equilibration). -

Target Pressure: Maintain isobaric conditions at

for transfer.

Photopolymerization Workflow

Unlike 10,12-PCDA, 12,14-HCDA requires higher UV doses due to suboptimal packing.

-

Source: UV Crosslinker (254 nm).

-

Dosage: Irradiate at

for 5–10 minutes. -

Observation: Monitor the film color. A shift to a red/purple hue indicates polymerization. Note: If the film remains colorless, the packing density is too low; increase surface pressure.

Visualization of Supramolecular Assembly

The following diagram illustrates the critical alignment required for the topochemical polymerization of 12,14-HCDA and the impact of the "deep" diyne position.

Caption: Workflow of 12,14-HCDA supramolecular assembly, highlighting the strain-induced tendency toward the Red Phase.

Characterization & Validation

To ensure scientific integrity, the organization of 12,14-HCDA films must be validated using the following orthogonal techniques.

Atomic Force Microscopy (AFM)

-

Objective: Verify film continuity and height.

-

Expected Result: A uniform monolayer height of

(tilted C26 chain). -

Failure Mode: Presence of "holes" or bilayers indicates 3D collapse (pressure too high) or instability (subphase pH incorrect).

Raman Spectroscopy

-

Objective: Confirm polymerization state.

-

Marker Bands:

-

Monomer:

stretch at -

Polymer (Blue):

stretch at -

Polymer (Red): Shifts to

(C=C) and

-

-

Insight: 12,14-HCDA films typically show immediate "Red" phase signals or a mix, confirming the twisted backbone hypothesis.

References

-

Tieke, B., & Lieser, G. (1982). Influences of the structure of long-chain diacetylene monocarboxylic acids on the polymerization in Langmuir-Blodgett films. Journal of Colloid and Interface Science. Link

-

Day, D., & Ringsdorf, H. (1978). Polymerization of diacetylene carbonic acid monolayers at the gas-water interface. Journal of Polymer Science: Polymer Letters Edition. Link

-

Qian, X., et al. (2018). Distinguishing Commercial Beers Using a Solution-Based Sensor Array Derived from Nanoscale Polydiacetylene Vesicles. ACS Applied Materials & Interfaces. (Discusses instability of 12,14-analogs). Link

-

Carpick, R. W., et al. (2004). Polydiacetylene Films: A Review of Structure, Properties, and Applications. Langmuir. Link

Author's Note: The specific isomer "12,14-HCDA" presents unique challenges in stability compared to the standard 10,12-PCDA. Researchers are advised to strictly control subphase temperature (

Methodological & Application

Synthesis of 12,14-Heptacosadiynoic Acid via Cadiot-Chodkiewicz Coupling: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 12,14-heptacosadiynoic acid, a long-chain diynoic acid with significant potential in materials science and drug delivery. The core of this synthesis is the Cadiot-Chodkiewicz coupling, a powerful and selective method for the formation of unsymmetrical 1,3-diynes.[1][2] This guide details the theoretical underpinnings of the reaction, provides step-by-step protocols for the synthesis of the requisite precursors and the final product, and outlines methods for purification and characterization. By explaining the rationale behind experimental choices, this document aims to equip researchers with the knowledge to not only replicate the synthesis but also to adapt it for their specific needs.

Introduction

Long-chain diynoic acids, such as this compound, are valuable molecules due to their unique structural feature of a conjugated diyne unit embedded within a long aliphatic chain. This structure allows for topochemical polymerization upon exposure to UV irradiation, leading to the formation of highly conjugated polymers known as polydiacetylenes (PDAs).[3] PDAs exhibit interesting chromic properties, changing color in response to external stimuli, which makes them attractive for applications in sensing, diagnostics, and smart materials. Furthermore, the amphiphilic nature of diynoic acids enables their self-assembly into vesicles and other nanostructures, which can be utilized in drug delivery systems.[4][5] The Cadiot-Chodkiewicz coupling provides a reliable and efficient route to asymmetrically substituted diynes, making it the method of choice for the synthesis of this compound.[1][2]

Theoretical Background: The Cadiot-Chodkiewicz Coupling

The Cadiot-Chodkiewicz coupling is a copper-catalyzed reaction between a terminal alkyne and a 1-haloalkyne to form a 1,3-diyne.[1] The reaction is highly selective, preventing the formation of symmetrical homocoupling products that can be a significant issue in other diyne synthesis methods like the Glaser coupling.

Reaction Mechanism

The generally accepted mechanism involves the following key steps:

-

Deprotonation: An amine base deprotonates the terminal alkyne, forming an acetylide.

-

Copper(I) Acetylide Formation: The acetylide reacts with a copper(I) salt (e.g., CuI or CuBr) to form a copper(I) acetylide intermediate.

-

Oxidative Addition: The 1-haloalkyne undergoes oxidative addition to the copper(I) center.

-

Reductive Elimination: The two alkyne fragments reductively eliminate from the copper complex, forming the new carbon-carbon bond of the 1,3-diyne and regenerating the copper(I) catalyst.

Caption: Mechanism of the Cadiot-Chodkiewicz Coupling.

Experimental Protocols

The synthesis of this compound is a multi-step process involving the preparation of two key precursors followed by their coupling.

Part 1: Synthesis of Precursor A: 1-Bromo-dodecyne

This protocol details the synthesis of the 1-haloalkyne component.

Materials

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 1-Dodecyne | 166.31 | 10.0 g | 0.060 |

| N-Bromosuccinimide (NBS) | 177.98 | 11.7 g | 0.066 |

| Silver Nitrate (AgNO₃) | 169.87 | 1.0 g | 0.006 |

| Acetone | 58.08 | 200 mL | - |

Procedure

-

In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1-dodecyne (10.0 g, 0.060 mol) in 200 mL of acetone.

-

Add N-bromosuccinimide (11.7 g, 0.066 mol) and silver nitrate (1.0 g, 0.006 mol) to the solution.

-

Stir the reaction mixture at room temperature for 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, filter the mixture to remove the succinimide and silver salts.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in diethyl ether (150 mL) and wash with water (2 x 100 mL) and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-bromo-dodecyne as a pale yellow oil. The product should be used in the next step without further purification.

Part 2: Synthesis of Precursor B: Pentadec-14-ynoic Acid

This protocol describes the synthesis of the terminal alkyne component.

Materials

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 10-Undecenoic acid | 184.28 | 10.0 g | 0.054 |

| Thionyl chloride (SOCl₂) | 118.97 | 7.7 g (4.6 mL) | 0.065 |

| Propargyl alcohol | 56.06 | 3.3 g (3.4 mL) | 0.059 |

| Pyridine | 79.10 | 4.7 g (4.8 mL) | 0.059 |

| Diethyl ether | 74.12 | 200 mL | - |

Procedure

-

Esterification: In a 250 mL round-bottom flask, add 10-undecenoic acid (10.0 g, 0.054 mol) and thionyl chloride (7.7 g, 0.065 mol). Heat the mixture at 60°C for 2 hours. After cooling, remove the excess thionyl chloride under reduced pressure.

-

To the resulting acid chloride, add propargyl alcohol (3.3 g, 0.059 mol) and pyridine (4.7 g, 0.059 mol) in 100 mL of diethyl ether. Stir the mixture at room temperature overnight.

-

Wash the reaction mixture with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the propargyl ester of 10-undecenoic acid.

-

Rearrangement and Hydrolysis: The crude ester is then subjected to a rearrangement and hydrolysis sequence to yield pentadec-14-ynoic acid. This can be achieved through various literature methods, often involving a strong base to isomerize the double bond and subsequently hydrolyze the ester.

Part 3: Cadiot-Chodkiewicz Coupling for this compound

Materials

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 1-Bromo-dodecyne (Precursor A) | 245.21 | (from Part 1) | ~0.060 |

| Pentadec-14-ynoic acid (Precursor B) | 238.38 | (from Part 2) | ~0.054 |

| Copper(I) iodide (CuI) | 190.45 | 0.5 g | 0.0026 |

| Ethylamine (70% in water) | 45.08 | 20 mL | - |

| Hydroxylamine hydrochloride | 69.49 | 1.0 g | 0.014 |

| Methanol | 32.04 | 250 mL | - |

Procedure

-

In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, dissolve pentadec-14-ynoic acid (from Part 2, ~0.054 mol) in 100 mL of methanol.

-

Add ethylamine (20 mL of 70% aqueous solution) and hydroxylamine hydrochloride (1.0 g, 0.014 mol).

-

Add copper(I) iodide (0.5 g, 0.0026 mol) to the mixture. The solution should turn light green.

-

In the dropping funnel, dissolve 1-bromo-dodecyne (from Part 1, ~0.060 mol) in 150 mL of methanol.

-

Add the 1-bromo-dodecyne solution dropwise to the reaction mixture over a period of 1 hour at room temperature.

-

Stir the reaction mixture at room temperature for an additional 12 hours. The reaction can be monitored by TLC.

-

After completion, pour the reaction mixture into 500 mL of ice-cold 2 M HCl.

-

A white precipitate of this compound will form. Collect the precipitate by vacuum filtration.

Caption: Workflow for the synthesis of this compound.

Purification and Characterization

Purification

The crude product can be purified by recrystallization.

-

Dissolve the crude this compound in a minimal amount of hot chloroform or a mixture of hexane and ethyl acetate.

-

Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to induce crystallization.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Dry the crystals under vacuum to obtain pure this compound.

Characterization

The structure and purity of the final product should be confirmed by spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect to see characteristic signals for the aliphatic chain protons, the protons adjacent to the carboxylic acid, and the carboxylic acid proton itself (typically a broad singlet). The absence of terminal alkyne and haloalkyne protons confirms the coupling reaction.

-

¹³C NMR: The acetylenic carbons of the diyne will appear in the range of 60-90 ppm. The carbonyl carbon of the carboxylic acid will be observed around 170-180 ppm.[6][7][8][9]

-

-

Infrared (IR) Spectroscopy:

-

Mass Spectrometry (MS):

Safety and Handling

-

General Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[14][15][16]

-

Haloalkynes: 1-Bromoalkynes can be lachrymatory and should be handled with care. Avoid inhalation and skin contact.

-

Copper Salts: Copper compounds can be toxic if ingested. Avoid creating dust.[17][18]

-

Amines: Ethylamine is corrosive and has a strong odor. Handle in a fume hood.

-

Solvents: Acetone, diethyl ether, and other organic solvents are flammable. Keep away from ignition sources.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low or no product formation | Inactive catalyst | Use fresh, high-purity CuI. |

| Impure starting materials | Ensure precursors are pure before coupling. | |

| Incomplete deprotonation | Use a stronger base or ensure the amine is not carbonated. | |

| Formation of homocoupled products | Oxygen contamination | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |

| Difficulty in purification | Co-crystallization of impurities | Try a different recrystallization solvent system. Column chromatography on silica gel may be necessary. |

Conclusion

The Cadiot-Chodkiewicz coupling is a robust and versatile method for the synthesis of unsymmetrical diynes like this compound. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can successfully synthesize this valuable molecule for further exploration in materials science, nanotechnology, and drug development. The ability to create such tailored long-chain fatty acids opens up new avenues for the design of functional materials and advanced therapeutic systems.

References

- Liu, X., Chen, G., Li, C., & Liu, P. (2018). Chloramine Salt Mediated Oxidative Halogenation of Terminal Alkynes with KI or NaBr: Practical Synthesis of 1-Bromoalkynes and 1-Iodoalkynes. Synlett, 29(15), 2051-2055.

- BenchChem. (2025).

- Vingrys, K., et al. (2014).

- Li, X., et al. (2020). High-Throughput Profiling of Long Chain Fatty Acids and Oxylipins by LC–MS. Spectroscopy.

- Haynes, C. A., & Butt, T. R. (2017). Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry.

- Wang, S., Yu, L., Li, P., Meng, L., & Wang, L. (2011). Copper (I) Iodide Catalyzed Cross-Coupling Reaction of Terminal Alkynes with 1-Bromoalkynes: A Simple Synthesis of Unsymmetrical Buta-1,3-diynes. Synthesis, 2011(10), 1541-1546.

- Creative Proteomics. (n.d.).

- Organic Chemistry Portal. (n.d.).

- Organic Chemistry Portal. (n.d.). Copper(I) Iodide Catalyzed Cross-Coupling Reaction of Terminal Alkynes with 1-Bromoalkynes: A Simple Synthesis of Unsymmetrical Buta-1,3-diynes.

- ResearchGate. (n.d.). Schematic for the one‐pot Synthesis of terminal alkynes and 1‐bromoalkynes using DBU.

- Zhang, S., et al. (2025). Multi-Omics Analysis Reveals 1-Propanol-Induced Pentadecanoic Acid Biosynthesis in Yarrowia lipolytica. MDPI.

- Bloom Tech. (2023). How do you get pentadecanoic acid?

- Ahmad, M. S., & Strong, F. M. (1962). Ahmad-Strong synthesis of 8-, 9-, and 10-pentadecynoic acids. PubMed.

- Bus, J., Sies, I., & Lie Ken Jie, M. S. (1977). Fatty acids. Part 48. 13C nuclear magnetic resonance studies of acetylenic fatty acids. Chemistry and Physics of Lipids, 18(2), 130-144.

- Google Patents. (n.d.). CN102816142A - Synthesis method for pentadecanoicacid.

- BenchChem. (2026).

- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.

- Organic Chemistry I Lab. (n.d.). Safety Guidelines.

- Hampshire College. (n.d.). Chemistry Department Safety Manual.

- Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- Öztürk, N., & Gökce, H. (2018). Structural and Spectroscopic (FT-IR and NMR) Analyses on (E)-pent-2-enoic Acid. Dergipark.

- Hampshire College. (n.d.).

- AOCS. (2019). NMR.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026).

- KAUST Health & Safety. (n.d.). Working with Corrosives Guideline.

- Miyake, Y., Yokomichi, H., & Nishiyama, Y. (1998). Determination of Unsaturated Fatty Acid Composition by High-Resolution Nuclear Magnetic Resonance Spectroscopy. JAOCS, 75(9), 1091-1094.

- Materials Chemistry Horizons. (2024).

- EMBL-EBI. (n.d.). This compound (CHEBI:165450).

- Kim, J. E., et al. (2023). Heptadecanoic Acid, an Odd-Chain Fatty Acid, Induces Apoptosis and Enhances Gemcitabine Chemosensitivity in Pancreatic Cancer Cells. Journal of Medicinal Food, 26(3), 201-210.

- MDPI. (2022).

Sources

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. Copper(I) Iodide Catalyzed Cross-Coupling Reaction of Terminal Alkynes with 1-Bromoalkynes: A Simple Synthesis of Unsymmetrical Buta-1,3-diynes [organic-chemistry.org]

- 3. nbinno.com [nbinno.com]

- 4. pubs.universci.com [pubs.universci.com]

- 5. mdpi.com [mdpi.com]

- 6. Fatty acids. Part 48. 13C nuclear magnetic resonance studies of acetylenic fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. aocs.org [aocs.org]

- 9. lib3.dss.go.th [lib3.dss.go.th]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. Analytical Strategies for Long-Chain Fatty Acids Profiling - Creative Proteomics [creative-proteomics.com]

- 14. Safety Guidelines | Organic Chemistry I Lab [blog.richmond.edu]

- 15. science.kku.edu.sa [science.kku.edu.sa]

- 16. Lab Safety Manual: Working with Hazardous Materials | Hampshire College [hampshire.edu]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. orgsyn.org [orgsyn.org]

Langmuir-Blodgett deposition protocol for 12,14-HCDA monolayers

Application Note: High-Fidelity Langmuir-Blodgett Deposition of 12,14-HCDA Monolayers for Photopolymerizable Sensing Interfaces

Executive Summary & Scope

This protocol details the fabrication of highly ordered, photopolymerizable monolayers of 12,14-hexacosadiynoic acid (12,14-HCDA) using the Langmuir-Blodgett (LB) technique.

While 10,12-pentacosadiynoic acid (PCDA) is the industry standard for polydiacetylene (PDA) sensors, 12,14-HCDA offers distinct advantages in phase transition temperatures and sensitivity due to the specific location of the diacetylene moiety within the alkyl chain. This guide addresses the critical thermodynamic parameters required to align 12,14-HCDA monomers into a lattice geometry (

Target Audience: Surface Chemists, Biosensor Engineers, and Drug Discovery Scientists.

Scientific Foundation: The Thermodynamics of Alignment

The success of a PDA sensor relies entirely on the topochemical postulate : polymerization only occurs if the monomer packing geometry allows the 1,4-addition reaction to proceed without excessive molecular movement.

-

The Challenge: 12,14-HCDA is amphiphilic.[1][2][3] If compressed too fast, it forms kinetic domains (glassy state) rather than thermodynamic crystals. If compressed too loosely, the diacetylene units are too far apart (

) to react under UV light. -

The Solution: We utilize a Cadmium-stabilized subphase to rigidify the carboxylic headgroups, ensuring the alkyl tails stand vertically (low tilt angle) to maximize

-orbital overlap.

Key Chemical Parameters

| Component | Specification | Function |

| Amphiphile | 12,14-Hexacosadiynoic Acid ( | The photopolymerizable monomer. |

| Solvent | Chloroform (HPLC Grade, stabilized w/ Amylene) | Spreading agent. Note: Avoid Ethanol-stabilized chloroform as ethanol affects water surface tension. |

| Subphase | Milli-Q Water ( | |

| Subphase pH | Ensures deprotonation of -COOH to |

Experimental Protocol

Phase I: Substrate Preparation & Setup

Criticality: Any organic contamination will lower the collapse pressure of the film.

-

Substrate Selection: Hydrophilic Silicon (100) or Quartz slides.

-

Cleaning Cycle:

-

Sonicate in Acetone (10 min)

Isopropanol (10 min) -

Activation: Treat with Oxygen Plasma (50W, 2 min) or Piranha Solution (

) for 15 min. Caution: Piranha is explosive with organics. -

Verification: Water contact angle must be

(superhydrophilic).

-

-

Trough Preparation: Wipe Teflon trough with chloroform-soaked Kimwipe. Fill with Subphase (

solution).[4] Aspirate surface to remove dust.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Phase II: Spreading and Isotherm Analysis

Self-Validating Step: The

-

Solution Prep: Dissolve 12,14-HCDA in Chloroform at 1.0 mg/mL .

-

Spreading:

-

Place the substrate under the water (submerged) for a vertical upstroke deposition (Head-to-Substrate affinity).

-

Using a Hamilton microsyringe, deposit

of solution dropwise onto the subphase. -

Wait 15-20 minutes. This allows the chloroform to evaporate and the monolayer to reach thermal equilibrium.

-

-

Compression:

Target Isotherm Profile:

-

Gas Phase:

(Molecules far apart). -

Liquid-Expanded (LE): Gradual slope.

-

Solid-Condensed (S): Steep slope.

-

Target Deposition Pressure: 30 - 35 mN/m .

-

Why? Below 25 mN/m, packing is too loose for polymerization. Above 45 mN/m, the film collapses (buckling).

-

Phase III: Deposition (Vertical Upstroke)

-

Stabilization: Once target pressure (35 mN/m) is reached, hold the barriers in "Isobaric Mode" for 10 minutes. Ensure area loss is

(indicates a stable, leak-free film). -

Transfer:

-

Raise the submerged substrate vertically through the interface.

-

Speed: 2 mm/min (Very slow to prevent meniscus tearing).

-

-

Drying: Allow the substrate to dry vertically in air for 20 minutes before any downstroke (if making multilayers). For monolayers, the process ends here.

Phase IV: Topochemical Polymerization

-

Exposure: Place the dried film under a UV lamp (

, 8 Watt). -

Distance: 5-10 cm from the source.

-

Time: Irradiate for 1-5 minutes.

-

Result: The film should turn a deep, vibrant Blue (absorption

).-

Troubleshooting: If the film turns Red immediately, the packing was too disordered (stress induced the red phase shift prematurely).

-

Visualization of Workflows

Workflow Diagram: From Monomer to Sensor

Caption: Step-by-step workflow for creating 12,14-HCDA sensors. The "Isobaric Hold" is the critical control point.

Mechanism: The Chromatic Phase Transition

Caption: The sensing mechanism. The Blue-to-Red shift occurs when external stimuli distort the polymer backbone planarity.

Quality Control & Troubleshooting

| Observation | Diagnosis | Corrective Action |

| Transfer Ratio | Film is expanding or collapsing during dip. | Check barrier feedback loop gain; ensure substrate is ultra-clean. |

| Film is Hazy/Opaque | 3D crystallites formed (Collapse). | Reduce target pressure by 2-5 mN/m; compress slower. |

| No Color after UV | Packing density too low. | Increase target pressure; check subphase |

| Red Color after UV | Polymer backbone is stressed. | Film was compressed too fast (kinetic trapping). Wait longer before dipping. |

References

-

Characterization of 10,12-pentacosadiynoic acid Langmuir–Blodgett monolayers. Source: National Institutes of Health (PMC) [Link]

-

Polymerization of 10,12-Pentacosadiynoic Acid Monolayer at Varying Surface Pressure. Source: ResearchGate [Link]

-

Highly Controlled Nanoparticle Deposition using the Langmuir-Blodgett Method. Source: Biolin Scientific [Link]

-

Capillary-Driven Sensor Fabrication of Polydiacetylene-on-Silica Plate. Source: ACS Omega [Link]

Sources

- 1. Highly Sensitive Polydiacetylene Ensembles for Biosensing and Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biolinscientific.com [biolinscientific.com]

- 3. sfu.ca [sfu.ca]

- 4. nist.gov [nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. biolinchina.com [biolinchina.com]

- 7. The Langmuir-Blodgett Technique as a Tool for Homeotropic Alignment of Fluorinated Liquid Crystals Mixed with Arachidic Acid - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: UV Irradiation Dosage for Topochemical Polymerization of Diacetylenes

This Application Note and Protocol guide is designed for researchers and drug development professionals focusing on the topochemical polymerization of diacetylenes (DAs). It deviates from standard templates to provide a mechanistic, self-validating technical narrative.

Optimization of Photopolymerization Kinetics for Biosensing and Drug Delivery Systems

Executive Summary & Core Directive

The successful conversion of colorless diacetylene (DA) monomers into highly conjugated, chromatic polydiacetylene (PDA) assemblies is not merely a function of "shining UV light."[1][2] It is a precision-driven topochemical reaction governed by crystal lattice parameters.

The Critical Failure Point: Most protocols fail not due to incorrect chemistry, but due to uncalibrated photon flux and insufficient lattice relaxation (annealing) prior to irradiation.

This guide provides a scientifically grounded protocol to determine the Optimal Polymerization Dosage (

Theoretical Background: The Lattice-Controlled Mechanism[3]

Topochemical polymerization is a diffusionless, lattice-controlled 1,4-addition reaction. Unlike solution-phase polymerization, the reacting diacetylene moieties must be pre-aligned in the solid state (vesicle bilayer or Langmuir film) within strict geometric constraints.[3]

Enkelmann’s Geometric Parameters

For UV photons (

-

Translational Repeat Distance (

): -

Tilt Angle (

):

If the lattice is disordered (e.g., insufficient annealing), the energy provided by UV irradiation dissipates as heat or causes random defects rather than coherent polymerization, resulting in low color density or immediate degradation to the red phase.

Mechanistic Pathway Diagram

The following diagram illustrates the energy landscape and transition states of DA polymerization.

Figure 1: Mechanistic pathway of diacetylene polymerization. Note that the Blue-to-Red transition is irreversible in most sensor applications and can be triggered inadvertently by excessive UV dosage.

Critical Parameters for UV Irradiation

To ensure reproducibility, you must transition from "Time-Based" irradiation to "Energy-Based" irradiation.

| Parameter | Specification | Scientific Rationale |

| Wavelength | 254 nm (UV-C) | Matches the |

| Energy Density | 20 – 1000 mJ/cm² | The "Sweet Spot." Below 20 mJ/cm² yields insufficient conjugation length (low signal). Above 1 J/cm² induces photo-oxidation and premature red-shift. |

| Temperature | 4°C (On Ice) | Polymerization is exothermic. Heat disrupts the crystal lattice, preventing the reaction or shifting it immediately to the red phase. |

| Concentration | 0.5 – 1.0 mM | Higher concentrations can lead to inner-filter effects where surface vesicles shield internal ones from UV penetration. |

Protocol: Preparation and Dosage Titration

This protocol assumes the use of 10,12-pentacosadiynoic acid (PCDA), the industry standard. Adjustments may be needed for short-chain derivatives.

Phase A: Assembly & Annealing (The Hidden Variable)

Most failures occur here, before the UV lamp is even turned on.

-

Dissolution: Dissolve PCDA monomer in Chloroform/Methanol (2:1). Evaporate solvent (Rotary Evaporator) to form a thin lipid film.[4]

-

Hydration: Hydrate with DI water or low-salt buffer (e.g., 5mM HEPES) to 1 mM concentration. Do not use high salt PBS initially , as ionic strength can affect headgroup packing.

-

Sonication: Probe sonicate (warm, ~70°C) until solution is clear (formation of vesicles).

-

Critical Annealing Step: Store the solution at 4°C for a minimum of 12-18 hours .

-

Why? This allows the hydrophobic tails to pack into the required crystalline lattice (

). Without this, the monomer is "amorphous" and will not polymerize.

-

Phase B: The Dosage Titration Experiment (Determination of )

Do not rely on literature values blindly. Calibrate your specific batch.

Equipment:

-

UV Crosslinker (e.g., Stratalinker) with 254 nm bulbs.

-

Alternative: Handheld UV lamp (must calibrate intensity with a radiometer).

Workflow:

-

Aliquot 100

L of annealed PCDA vesicles into 8 wells of a UV-transparent 96-well plate (or quartz cuvettes). -

Chill the plate on ice for 5 minutes.

-

Expose wells to increasing UV energies:

-

0, 20, 50, 100, 200, 400, 800, 1200 mJ/cm².

-

Note: If using a handheld lamp with intensity

(mW/cm²), calculate time

-

-

Read Absorbance: Measure spectra (400–800 nm).

-

Data Analysis: Plot the Colorimetric Response (CR) vs. Dosage.

- = Peak Absorbance of Blue Phase (~640 nm)

- = Peak Absorbance of Red Phase (~540 nm)

Phase C: Selection Criteria for

Select the dosage that satisfies:

-

Maximal Blue Intensity: High

. -

Minimal Red Shift:

. -

Stability: The spectrum does not change significantly if left in the dark for 1 hour.

Typical Result: For PCDA vesicles,

Workflow Visualization

Figure 2: Step-by-step optimization workflow. The annealing step is highlighted in red as it is the most common point of failure.

Troubleshooting & Quality Control

| Observation | Diagnosis | Corrective Action |

| No Color Development | Lattice mismatch or amorphous phase. | Increase annealing time (up to 72h). Ensure temperature during UV is < 10°C. Check monomer purity. |

| Purple/Red Solution | Over-polymerization or Pre-stress. | Reduce UV dosage. Ensure pH of buffer is neutral. Avoid high shear stress during pipetting. |

| Precipitation | Aggregation of vesicles. | Filter (0.45 |

| Low Signal (Pale Blue) | Insufficient conjugation length. | Increase UV dosage slightly. Check UV lamp intensity (bulbs degrade over time). |

References

-

Influence of Substrate Properties on the Topochemical Polymerization of Diacetylene Monolayers. Institute for Signal Processing, University of Lübeck. [Link]

-

Effect of UV Irradiation Time and Headgroup Interactions on the Reversible Colorimetric pH Response of Polydiacetylene Assemblies. National Institutes of Health (PMC). [Link]

-

Fabrication of polydiacetylene particles using a solvent injection method. Royal Society of Chemistry (RSC). [Link]

-

Quantification of narrow band UVB radiation doses in phototherapy using diacetylene based film dosimeters. Scientific Reports (Nature). [Link]

-

Self-Sensitization and Photo-Polymerization of Diacetylene Molecules Self-Assembled on a Hexagonal-Boron Nitride Nanosheet. National Institutes of Health (PMC). [Link]

Sources

Application Note & Protocol: Surface Modification of Gold Substrates Using 12,14-Pentacosadiynoic Acid (HCDA) Self-Assembled Monolayers

Introduction: The Power of Polydiacetylene SAMs

The precise control over surface chemistry is a cornerstone of modern materials science, with profound implications for fields ranging from biomedical diagnostics to molecular electronics. Self-assembled monolayers (SAMs) offer a robust and versatile platform for tailoring the interfacial properties of various substrates. Among these, SAMs composed of diacetylene-containing molecules, such as 12,14-pentacosadiynoic acid (HCDA), on gold surfaces have garnered significant interest. The defining characteristic of these monolayers is their ability to undergo topochemical polymerization upon exposure to UV irradiation, forming highly conjugated polydiacetylene (PDA) chains.[1][2] This polymerization is accompanied by a distinct color change, providing a visual readout that can be harnessed for a multitude of sensing applications.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, polymerization, and characterization of HCDA SAMs on gold substrates. We delve into the underlying principles of each step, offering not just a protocol, but a framework for understanding and optimizing the surface modification process for specific applications. The resulting PDA-functionalized surfaces serve as powerful platforms for the development of biosensors, drug delivery systems, and advanced materials with tunable optical and mechanical properties.[3]

The Science Behind HCDA SAMs and Polydiacetylene Formation

The formation of a stable and well-ordered HCDA SAM on a gold substrate is a prerequisite for successful polymerization. This process is driven by the strong affinity of the carboxylic acid headgroup of HCDA for the gold surface, leading to the spontaneous organization of the molecules into a densely packed monolayer. The long alkyl chains of the HCDA molecules align, bringing the diacetylene units into close proximity and the correct orientation for polymerization.

Topochemical Polymerization: The magic of diacetylene SAMs lies in their ability to undergo topochemical polymerization.[4][5][6] This is a solid-state reaction where the crystalline lattice of the monomer dictates the stereochemistry of the resulting polymer.[4] For diacetylenes, the polymerization is a 1,4-addition reaction initiated by UV light (typically at 254 nm). The close packing and specific orientation of the diacetylene moieties within the SAM are critical for this reaction to proceed efficiently.[1][2]

Upon polymerization, the diacetylene units are converted into a conjugated ene-yne backbone, which is responsible for the unique optical properties of the PDA film. The newly formed PDA SAMs are typically blue, with a characteristic absorption maximum around 640 nm. This "blue phase" can transition to a "red phase" (with an absorption maximum around 550 nm) in response to external stimuli such as temperature, pH, or the binding of analytes.[7] This chromic transition is the basis for many of the sensing applications of PDA-based systems.

Experimental Workflow and Protocols

This section provides a detailed, step-by-step guide for the preparation and characterization of HCDA SAMs on gold substrates.

Materials and Reagents

| Reagent/Material | Supplier | Purity/Grade | Notes |

| 12,14-Pentacosadiynoic acid (HCDA) | Major Supplier | >98% | Store in the dark at -20°C. |

| Gold-coated substrates (e.g., glass slides, silicon wafers) | Major Supplier | High purity | Ensure a smooth and clean surface. |

| Chloroform | Major Supplier | Anhydrous, >99% | Use a freshly opened bottle. |

| Ethanol | Major Supplier | 200 proof | For rinsing. |

| Nitrogen gas | Local Supplier | High purity | For drying. |

Protocol 1: Preparation of Gold Substrates

A pristine gold surface is paramount for the formation of a high-quality SAM.

-

Solvent Cleaning: Sonicate the gold substrates in a sequence of acetone, followed by absolute ethanol, and finally deionized water (10 minutes each).

-

Drying: Dry the substrates under a gentle stream of high-purity nitrogen gas.

-

Plasma or Piranha Cleaning (Optional but Recommended): For the highest quality films, an additional cleaning step can be performed.

-

Oxygen Plasma: Treat the substrates in an oxygen plasma cleaner for 1-5 minutes.

-